4-Chloro-6-(methoxycarbonyl)picolinic acid

CAS No.: 293294-71-0

Cat. No.: VC2803716

Molecular Formula: C8H6ClNO4

Molecular Weight: 215.59 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 293294-71-0 |

|---|---|

| Molecular Formula | C8H6ClNO4 |

| Molecular Weight | 215.59 g/mol |

| IUPAC Name | 4-chloro-6-methoxycarbonylpyridine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H6ClNO4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H,11,12) |

| Standard InChI Key | BIFNEYJNQSZEFT-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl |

| Canonical SMILES | COC(=O)C1=CC(=CC(=N1)C(=O)O)Cl |

Introduction

Chemical Identity and Structural Characteristics

Structural Features

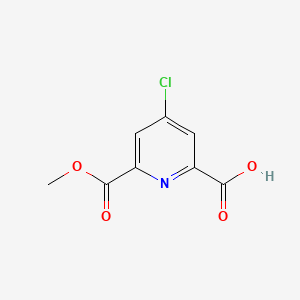

The molecular structure of 4-Chloro-6-(methoxycarbonyl)picolinic acid consists of a pyridine core with three key functional groups:

-

A carboxylic acid (-COOH) group at the 2-position (picolinic acid position)

-

A methoxycarbonyl (-COOCH3) group at the 6-position

-

A chloro (-Cl) substituent at the 4-position

This arrangement of functional groups creates a molecule with distinctive chemical reactivity profiles and potential for further derivatization. The picolinic acid moiety (pyridine-2-carboxylic acid) serves as a fundamental structural unit in this compound .

Physicochemical Properties

Physical Properties

The available data on the physical properties of 4-Chloro-6-(methoxycarbonyl)picolinic acid is limited, but key parameters have been documented:

| Property | Value |

|---|---|

| Physical State | Solid |

| Exact Mass | 214.99900 |

| Polar Surface Area (PSA) | 76.49000 |

| LogP | 1.21980 |

| Storage Conditions | 2-8°C |

| Purity (Commercial) | 95% |

The compound's LogP value of approximately 1.22 indicates moderate lipophilicity, suggesting a balance between hydrophobic and hydrophilic properties . The recommended storage conditions (2-8°C) suggest the compound may be susceptible to degradation at higher temperatures .

Chemical Properties

Based on its structural features, 4-Chloro-6-(methoxycarbonyl)picolinic acid possesses several reactive functional groups:

-

The carboxylic acid group can participate in esterification, amidation, and salt formation reactions.

-

The methyl ester group can undergo hydrolysis, transesterification, and aminolysis reactions.

-

The chloro substituent provides a site for nucleophilic aromatic substitution reactions.

-

The pyridine nitrogen can act as a weak base and participate in coordination chemistry with metals.

While specific reaction data for this compound is limited in the provided sources, its chemical behavior can be predicted based on the reactivity patterns of similar pyridine derivatives .

Related Compounds and Structural Analogues

4-Chloro-2,6-pyridinedicarboxylic Acid

A structurally related compound is 4-Chloro-2,6-pyridinedicarboxylic acid (CAS: 4722-94-5), which differs from 4-Chloro-6-(methoxycarbonyl)picolinic acid in having carboxylic acid groups at both the 2- and 6-positions instead of a carboxylic acid and methyl ester combination. This related compound has the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C7H4ClNO4 |

| Molecular Weight | 201.56400 |

| Density | 1.684 g/cm³ |

| Melting Point | 210°C |

| Boiling Point | 457.1°C at 760 mmHg |

| Flash Point | 230.2°C |

The comparison between these two compounds provides insights into how esterification affects the physicochemical properties of pyridine dicarboxylic acid derivatives .

Synthesis and Preparation

Synthetic Approaches

Future Research Directions

Structural Modifications

The multi-functional nature of 4-Chloro-6-(methoxycarbonyl)picolinic acid offers numerous opportunities for structural modifications and structure-activity relationship studies:

-

Substitution of the chloro group with other functional groups to modulate electronic properties

-

Derivatization of the carboxylic acid group to form amides, esters, or coordination complexes

-

Transesterification to create various ester derivatives

-

Exploration of the compound's potential as a scaffold for developing bioactive molecules

Analytical Techniques

Development of specific analytical methods for the detection, quantification, and characterization of 4-Chloro-6-(methoxycarbonyl)picolinic acid could facilitate more widespread research applications. This might include:

-

Optimized HPLC or LC-MS methods for identification and purity assessment

-

Spectroscopic characterization databases

-

Crystallographic studies to determine solid-state packing behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume